molecular formula C12H11Cl2N3 B2777058 4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 929814-40-4

4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2777058
CAS No.: 929814-40-4
M. Wt: 268.14
InChI Key: QCZQZNFHJQAOJR-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a partially saturated pyridine ring. The 2,4-dichlorophenyl substituent at position 4 confers distinct physicochemical and pharmacological properties. Its synthesis likely involves methods analogous to related imidazo[4,5-c]pyridines, such as tritylation, hydrogenation, or nucleophilic substitution .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZQZNFHJQAOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a member of the imidazopyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of 4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be represented as follows:

  • Molecular Formula : C12H12Cl2N3
  • Molecular Weight : 267.15 g/mol

This compound features a tetrahydroimidazopyridine core with dichlorophenyl substitution, which is critical for its biological activity.

Antiviral Properties

Research has indicated that derivatives of tetrahydroimidazopyridines exhibit significant antiviral activities. For instance, a study reported the discovery of a novel class of inhibitors against Porphyromonas gingivalis (PgQC), where modifications at the N5 position led to enhanced inhibitory effects. Specifically, the introduction of lipophilic groups improved activity by factors up to 60 times compared to other derivatives .

Inhibitory Mechanisms

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes related to bacterial growth and viral replication.
  • Conformational Preorganization : The cyclization of the compound facilitates a favorable conformation that enhances binding affinity to target sites .

Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various derivatives of tetrahydroimidazopyridines. The results indicated that:

  • Substitutions at the N5 position significantly affect biological activity.
  • A specific dichlorophenyl substitution pattern resulted in optimal inhibitory potency against PgQC.

Table 1 summarizes the inhibitory activities of various derivatives:

Compound IDSubstitution PatternInhibitory Activity (IC50)
7aN5-benzyl0.5 µM
8k3,5-dichloro0.8 µM
8iMeta-chloro1.2 µM

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds. The results demonstrated moderate to high efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism of action.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (Cl, F) : Increase lipophilicity and metabolic stability, favoring CNS penetration (e.g., 2,4-dichlorophenyl vs. 4-fluorophenyl) .
  • Electron-Donating Groups (OCH₃) : Reduce receptor binding affinity but improve solubility (e.g., 2-methoxyphenyl derivative discontinued due to lower efficacy) .
  • Trifluoromethyl and Carboxylic Acid : Balance lipophilicity and polarity for optimized pharmacokinetics .

Pharmacological Profiles

  • Cannabinoid Receptor Modulation: The 2,4-dichlorophenyl group is structurally analogous to rimonabant (SR141716A), a CB1 antagonist . Chlorine atoms at positions 2 and 4 may enhance CB1 binding compared to mono-halogenated analogs (e.g., 4-fluorophenyl derivative).
  • Antiviral Activity : A related compound, 5-({6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl}methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine, exhibits antiviral properties, suggesting halogenated imidazo[4,5-c]pyridines may target viral enzymes .
  • GPCR Tools : Derivatives like 3-trityl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine serve as precursors for histamine H3/H4 receptor ligands .

Physicochemical Properties

  • Lipophilicity : The 2,4-dichlorophenyl derivative (LogP ~3.5 estimated) is more lipophilic than the 4-fluorophenyl analog (LogP ~2.8), favoring blood-brain barrier penetration .
  • Solubility: Carboxylic acid derivatives (e.g., CAS 1044177-04-9) exhibit improved aqueous solubility (≥1 mg/mL) compared to non-polar analogs .
  • Stability : Chlorine substituents increase resistance to oxidative metabolism, extending half-life .

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